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molecular formula C12H14N2O6 B8785953 4-(p-Nitrobenzyloxycarbonyl)aminobutyric acid CAS No. 63216-42-2

4-(p-Nitrobenzyloxycarbonyl)aminobutyric acid

Cat. No. B8785953
M. Wt: 282.25 g/mol
InChI Key: FTSYROLPLVUALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05559224

Procedure details

A 3.10 g portion of 4-aminobutyric acid was dissolved in 15 ml of 2N sodium hydroxide, to the solution were simultaneously added dropwise 6.48 g of p-nitrobenzyloxycarbonyl chloride dissolved in ether and 7.5 ml of 4N sodium hydroxide while cooling on an ice-bath. After 2 hours of stirring at the same temperature, the solution was washed with ether, the resulting aqueous layer was adjusted to acidic with concentrated hydrochloric acid, and a precipitated. solid material was collected by filtration, washed with water and then dried to yield 7.64 g of 4-(p-nitrobenzyloxycarbonyl)aminobutyric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
6.48 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
7.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[N+:8]([C:11]1[CH:21]=[CH:20][C:14]([CH2:15][O:16][C:17](Cl)=[O:18])=[CH:13][CH:12]=1)([O-:10])=[O:9]>[OH-].[Na+].CCOCC>[N+:8]([C:11]1[CH:12]=[CH:13][C:14]([CH2:15][O:16][C:17]([NH:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6])=[O:18])=[CH:20][CH:21]=1)([O-:10])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCC(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
6.48 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(COC(=O)Cl)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
7.5 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After 2 hours of stirring at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solution was washed with ether
FILTRATION
Type
FILTRATION
Details
solid material was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(COC(=O)NCCCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.64 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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